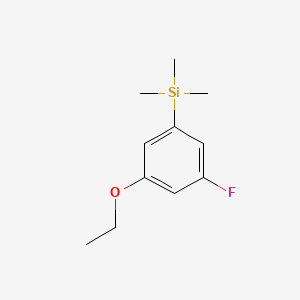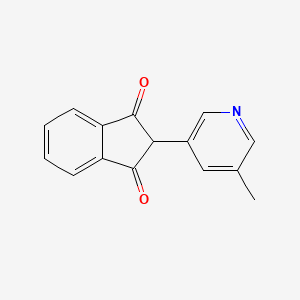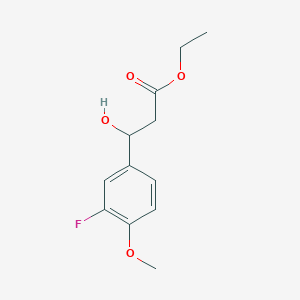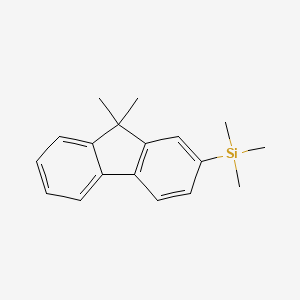![molecular formula C11H16N2O4S B13683984 2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)
2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrahydropyran-2-yloxy Group: The tetrahydropyran-2-yloxy group can be attached through an etherification reaction using tetrahydropyran-2-ol and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfonyl and tetrahydropyran-2-yloxy groups can influence the compound’s binding affinity and specificity, thereby affecting its biological activity.
相似化合物的比较
Similar Compounds
2-(Methylsulfonyl)pyrimidine: Lacks the tetrahydropyran-2-yloxy group, resulting in different chemical properties and applications.
4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine:
2-(Ethylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group, leading to variations in chemical behavior.
Uniqueness
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is unique due to the combination of the methylsulfonyl and tetrahydropyran-2-yloxy groups, which confer distinct chemical properties and potential applications. This dual functionality allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC 名称 |
2-methylsulfonyl-4-(oxan-2-yloxymethyl)pyrimidine |
InChI |
InChI=1S/C11H16N2O4S/c1-18(14,15)11-12-6-5-9(13-11)8-17-10-4-2-3-7-16-10/h5-6,10H,2-4,7-8H2,1H3 |
InChI 键 |
ZQQSKIWIXFVJDK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=CC(=N1)COC2CCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



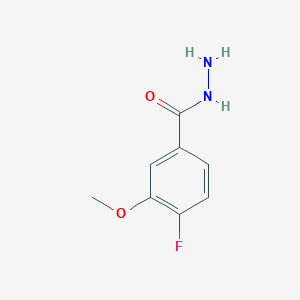
![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)

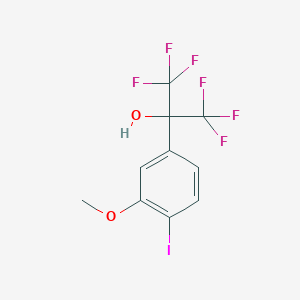
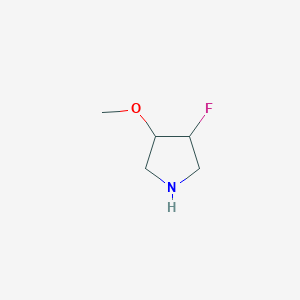
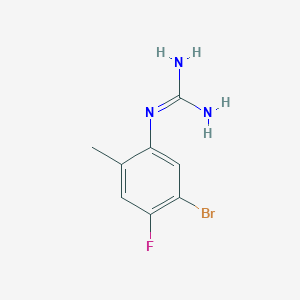
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
